

A Comparative Purity Analysis of Plant-Derived vs. Shark-Derived Squalene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of **squalene** derived from plant sources versus shark liver, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection of **squalene** for various applications, including pharmaceutical and cosmetic formulations.

Executive Summary

Squalene, a triterpenoid hydrocarbon, is a valuable ingredient in the pharmaceutical and cosmetic industries due to its emollient and adjuvant properties. Historically, shark liver oil has been the primary source of commercial **squalene**. However, ethical and environmental concerns, coupled with the potential for contamination, have driven the demand for plant-based alternatives. This guide demonstrates that while shark-derived **squalene** can achieve high purity, plant-derived **squalene** offers a comparable or even superior purity profile, free from the harmful contaminants associated with marine sources.

Data Presentation: Purity and Impurity Profile

The following table summarizes the quantitative data on the purity levels and potential impurities found in **squalene** from different sources.



Feature	Shark-Derived Squalene	Plant-Derived Squalene (Olive)	Plant-Derived Squalene (Monkey Jack Leaves)
Purity (%)	Up to 99.9%[1]	~97.5%[1]	Up to 99.9%[2]
Pristane	Present, can be a skin irritant[3]	Absent	Absent
Heavy Metals	Potential for contamination (e.g., mercury, lead)[1]	Absent	Absent
Persistent Organic Pollutants (POPs)	Potential for bioaccumulation (e.g., PCBs, dioxins)	Absent	Absent
Stability	Less stable	More stable	Information not available

Experimental Protocols Extraction and Purification of Shark-Derived Squalene

A multi-step process is employed to extract and purify **squalene** from crude shark liver oil to achieve high purity.

Methodology:

- Degumming: The crude oil is heated to 80°C, and a degumming agent (1% by weight) is added. The mixture is stirred for 30 minutes and then centrifuged at 10,000 g for 10 minutes to remove gums.
- Deacidification: The degummed oil undergoes alkaline deacidification to remove free fatty acids.
- Decolorization: The oil is treated with activated carbon or clay to remove color pigments.
- Deodorization: Volatile impurities and odors are removed by steam distillation under high vacuum.



- Saponification: The refined oil is mixed with a potassium hydroxide-ethanol solution (1.5 mol/L) and heated to 70°C for 60 minutes to convert fatty acid esters into soap.
- Molecular Distillation: The unsaponifiable matter is subjected to wiped-film molecular distillation to separate squalene from other components.
- Chromatography: The distillate is passed through a column with a mixed solvent of dichloromethane and methanol (9:1) to obtain highly purified **squalene**.

Extraction and Purification of Plant-Derived Squalene (from Virgin Olive Oil)

The extraction and purification of **squalene** from virgin olive oil involve a series of chemical and physical separation techniques.

Methodology:

- Degumming: Virgin olive oil is heated to 60-70°C. Warm water (2-3% of oil weight) is added
 to hydrate phospholipids, followed by the addition of food-grade phosphoric acid to
 precipitate them. The mixture is stirred and allowed to settle, after which the degummed oil is
 separated.
- Transesterification: The degummed oil is mixed with methanol (25% w/w) and a catalyst (0.5% sodium methoxide) and refluxed at 80-90°C for 1-2 hours. This converts triglycerides into fatty acid methyl esters.
- Acetone Precipitation: The solvent is distilled off, and acetone is added to the mixture and cooled to precipitate the unsaponified matter, which is then filtered. This step is repeated 2-3 times.
- Molecular Distillation: The concentrated unsaponified matter is subjected to molecular distillation at 180°C and a pressure of 0.0033 bar for 1 hour to isolate the squalene.

Squalene Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for the quantitative determination of **squalene** purity.



Methodology:

- Sample Preparation:
 - Accurately weigh approximately 0.4 g of the squalene sample.
 - Dissolve the sample in hexane and transfer it to a 100 mL volumetric flask, then dilute to the mark with hexane.
 - Take 10 mL of this solution and transfer it to a 25 mL volumetric flask.
 - Add 10 mL of an internal standard solution (e.g., squalane of known purity) to the flask.
 - Dilute to the mark with hexane.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
 - Column: A nonpolar capillary column, such as an HP-1 (cross-linked methyl siloxane), 30 m x 0.25 mm i.d., 0.25 μm film thickness, is suitable.
 - Temperatures:
 - Injection Port: 300°C
 - Column Oven: Initial temperature of 260°C is often used. A temperature program can also be employed, for example, starting at 150°C, ramping to 250°C, and then to a final temperature of 300°C.
 - Detector/MS Transfer Line: 300°C / 280°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - \circ Injection: 1.0 1.5 µL of the prepared sample solution is injected.
- Quantification:



- A calibration curve is constructed by plotting the peak area ratios of squalene to the internal standard against their corresponding weight ratios for a series of standard solutions.
- The peak area ratio of **squalene** to the internal standard in the sample is measured.
- The weight ratio in the sample is determined from the calibration curve, and the squalene content is calculated.

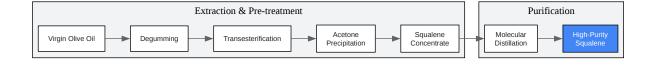
Mandatory Visualization

The following diagrams illustrate the key workflows for **squalene** extraction and purity analysis.



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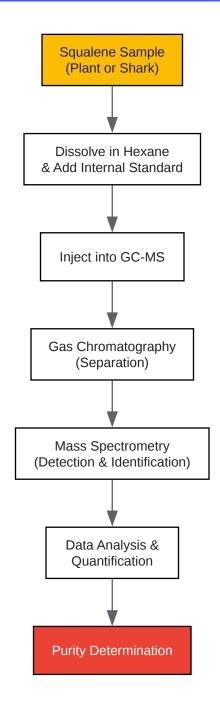
Caption: Shark-Derived **Squalene** Extraction and Purification Workflow.



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Caption: Plant-Derived **Squalene** Extraction and Purification Workflow.





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Caption: GC-MS Workflow for **Squalene** Purity Analysis.

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